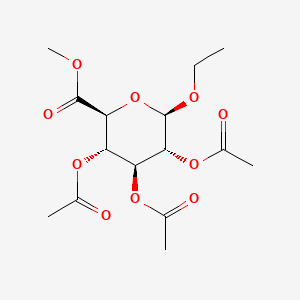
Doxazosin-d8 Hydrochloride
Descripción general
Descripción
Doxazosin-d8 Hydrochloride is the labelled analogue of Doxazosin . Doxazosin is an α1-selective alpha blocker used to treat hypertension and alleviate symptoms of an enlarged prostate . It inhibits phenylephrine-induced increases in blood pressure and prostatic pressure in anesthetized dogs .
Molecular Structure Analysis
The molecular structure of Doxazosin-d8 Hydrochloride can be found in various scientific databases . The molecular formula is C23H17D8N5O5 .
Physical And Chemical Properties Analysis
Doxazosin-d8 Hydrochloride has a molecular weight of 496.0 g/mol . The molecular formula is C23H26ClN5O5 . More detailed physical and chemical properties might be available in specialized chemical databases or scientific literature.
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of Doxazosin-d8 Hydrochloride, focusing on unique applications:
Proteomics Research
Doxazosin-d8 is used in proteomics research to study protein interactions and functions. It is a specialty product used for its stable isotopic label, which allows for precise tracking in mass spectrometry-based proteomics studies .
Antihypertensive Studies
Research has been conducted on Doxazosin’s efficacy in treating hypertension. Studies aim to improve bioavailability and onset of action to decrease blood pressure .
Autophagy-Mediated Cancer Therapy
Doxazosin has been studied for its potential to enhance the efficacy of cancer therapies like osimertinib by inducing autophagy, which is a process that can lead to cell death in cancer cells .
Pharmacokinetics
The pharmacokinetic properties of Doxazosin, including absorption, distribution, metabolism, and excretion, are subjects of ongoing research. This includes studies on multiple-dose regimens and their effects on patients with hypertension .
Alpha-1 Adrenoceptor Antagonism
Doxazosin’s role as an alpha-1 adrenoceptor antagonist is explored in various contexts, including its effect on blood vessels and potential applications in cardiovascular diseases .
Drug Metabolism
The metabolism of Doxazosin involves several enzymes, including CYP2C19 and CYP3A4. Understanding its metabolic pathways is crucial for drug development and safety profiling .
Instrument Calibration
Doxazosin-d8 Hydrochloride is used as a standard in instrument calibration for ion-exchange chromatography (IC) applications, which are important for environmental or food analysis and quality control .
Mecanismo De Acción
Target of Action
Doxazosin-d8 Hydrochloride, a derivative of Doxazosin, primarily targets the alpha-1 adrenergic receptors . These receptors are found in vascular smooth muscle and are involved in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .
Mode of Action
Doxazosin-d8 Hydrochloride acts as an antagonist at the alpha-1 adrenergic receptors . It selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes . This inhibition leads to a decrease in vascular tone, resulting in a reduction of peripheral vascular resistance and a decrease in blood pressure .
Biochemical Pathways
Doxazosin-d8 Hydrochloride affects several biochemical pathways. It has been found to increase cholesterol and phospholipid efflux from macrophage cell lines, suggesting an impact on lipid metabolism . Additionally, it has been shown to inhibit multiple pro-survival pathways and disrupt the EGFR/CD44 axis, effectively eliminating both proliferating non-CSCs and dormant CSCs .
Pharmacokinetics
Doxazosin-d8 Hydrochloride exhibits similar pharmacokinetic properties to Doxazosin. It is metabolized primarily in the liver via O-demethylation or hydroxylation . The enzymes involved in the metabolism of Doxazosin include CYP2C19, CYP2D6, CYP2C19, and CYP3A4, which is the primary metabolizing enzyme . The bioavailability of Doxazosin is approximately 65% .
Result of Action
The molecular and cellular effects of Doxazosin-d8 Hydrochloride’s action include a reduction in cell proliferation and an increase in collagen fibers in rat prostatic lobes . It also induces apoptosis via caspase activation . Furthermore, it has been shown to have anti-proliferative effects on various cancer cells .
Action Environment
The action of Doxazosin-d8 Hydrochloride can be influenced by various environmental factors. For instance, its degradation rate can be affected by the chemical characteristics of the matrix in which it is present . Moreover, its formulation can influence its stability and efficacy
Safety and Hazards
Doxazosin can affect your pupils during cataract surgery. It may cause dizziness or fainting, especially when you first start taking it, or when you start taking it again . Avoid standing for long periods of time or becoming overheated during exercise and in hot weather . Avoid getting up too fast from a sitting or lying position, or you may feel dizzy . More detailed safety and hazard information can be found in the drug’s safety data sheet .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H/i7D2,8D2,9D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAZIYFEPYHLHC-SJEKSWIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)